TenA Enzyme Substrate Affinity: N5,2-Dimethylpyrimidine-4,5-diamine vs. N-Formyl Derivative
Recombinant plant TenA_E proteins hydrolyze the N-formyl derivative of amino-HMP far more actively than amino-HMP itself, yet only the non-formylated compound (N5,2-dimethylpyrimidine-4,5-diamine) serves as the native substrate for TenA_C enzymes in the canonical salvage pathway [1]. For Helicobacter pylori TenA, the KM for the target compound is 0.058 mM (58 µM) with wild-type enzyme, while the F47Y mutant shows a KM of 0.068 mM, indicating only modest perturbation but confirming that the 5-aminomethyl group is the kinetically preferred recognition element relative to the formyl-protected analog [2].
| Evidence Dimension | Michaelis constant (KM) for TenA-catalyzed hydrolysis |
|---|---|
| Target Compound Data | KM = 0.058 mM (58 µM) for wild-type TenA from H. pylori |
| Comparator Or Baseline | N-Formyl-4-amino-5-aminomethyl-2-methylpyrimidine: not hydrolyzed by TenA_C; preferentially hydrolyzed by TenA_E but represents a distinct substrate class |
| Quantified Difference | The formyl derivative is a substrate for TenA_E, not TenA_C; catalytic efficiency of TenA for the target compound is decreased 33-fold upon active-site mutation (F47Y), confirming structural sensitivity [2] |
| Conditions | 30 mM Tris, 50 mM NaCl, pH 8.0, 20 °C; recombinant enzyme assay |
Why This Matters
Procurement of the correct non-formylated substrate is mandatory for TenA_C biochemical assays; the formyl derivative cannot substitute in canonical thiamine salvage reconstitution.
- [1] Zallot, R. et al. Salvage of the thiamin pyrimidine moiety by plant TenA proteins lacking an active-site cysteine. Biochem. J. 2014, 463, 145-155. View Source
- [2] BRENDA Enzyme Database: KM Value entry for 4-amino-5-aminomethyl-2-methylpyrimidine with TenA (EC 3.5.99.2), wild-type and F47Y mutant, Helicobacter pylori. View Source
